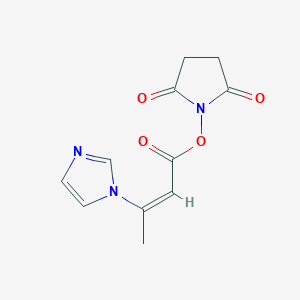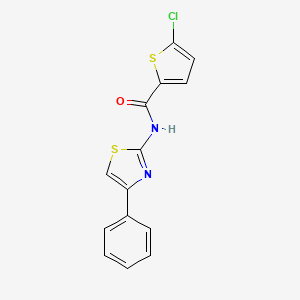
Chembl4551817
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including any catalysts or conditions required for these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Crop Protection Research
- Bioassay Data Set Application : ChEMBL, a drug discovery database, has been utilized in crop protection research. It aids in identifying chemical scaffolds active against specific targets or endpoints, de-convolution of potential targets of phenotypic assays, and identifying potential targets/pathways for safety liabilities. An extensive data set of bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays has been added to ChEMBL for broader applicability in crop protection (Gaulton et al., 2015).
Bioactivity Database for Drug Discovery
- Data Compilation and Utilization : ChEMBL, an Open Data database, contains binding, functional, and ADMET information for numerous bioactive compounds. These data, abstracted from the literature, support a wide range of chemical biology and drug-discovery research problems (Gaulton et al., 2011).
- Database Updates and Features : The ChEMBL database includes new sources of bioactivity data, such as neglected disease screening and drug metabolism data. It provides annotated assays and targets using ontologies, and includes targets and indications for clinical candidates, adding metabolic pathways for drugs and structural alerts (Gaulton et al., 2016).
Streamlining Access to Drug Discovery Data
- Web Services Integration : The ChEMBL web services offer streamlined access to drug discovery data and utilities, allowing researchers to build applications and workflows relevant to drug discovery and chemical biology (Davies et al., 2015).
Direct Deposition of Bioassay Data
- Data Deposition and Interface Redesign : ChEMBL now allows for more robust capture and representation of assay details, a new data deposition system, and a redesigned web interface with enhanced search and filtering capabilities (Mendez et al., 2018).
Integration in Educational and Research Activities
- Chemical Education : ChEMBL data and its applications are integral to chemical education, facilitating the connection between scientific discovery and technological development (Johnstone, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O3/c1-14-3-6-16(11-18(14)24)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)15-4-7-17(33-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXCKQKYTMLNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2434789.png)
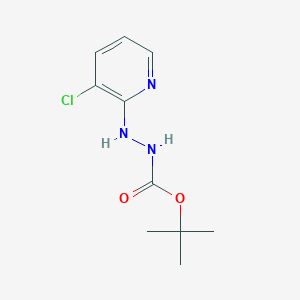
![N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2434791.png)

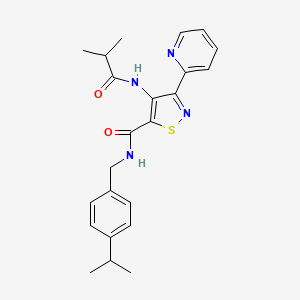
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2434794.png)
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2434796.png)
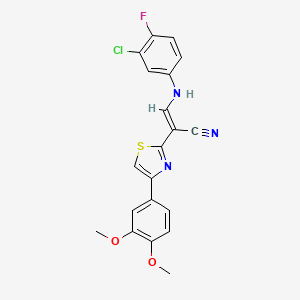
![2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2434804.png)
![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)
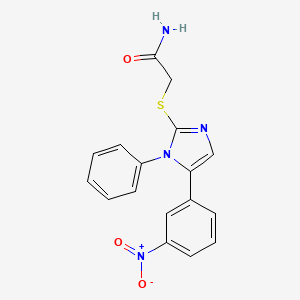
![N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2434810.png)
